Strongylophorine 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Strongylophorine 6 is a natural product found in Petrosia durissima with data available.

Applications De Recherche Scientifique

Anti-Invasion Activity in Cancer Research

Strongylophorine-26, a derivative closely related to Strongylophorine 6, has been identified as an active compound in anti-invasion assays. It was isolated from the marine sponge Petrosia (Strongylophora) corticata and showed promising results in inhibiting cancer cell invasion. This compound led to rapid contraction and depolarization of cancer cells, followed by spreading and flattening. It notably reduced actin stress fibers and induced lamellipodial extensions in a manner distinct from many other motility and angiogenesis inhibitors. This unique mechanism of action positions it as an experimental anticancer agent with potential for pharmacologic inhibition of cell migration (Warabi et al., 2004; McHardy et al., 2005).

Proteasome Inhibition

In a study focusing on the proteasome inhibition properties of strongylophorines, derivatives including Strongylophorine-13 and Strongylophorine-14 showed considerable effectiveness as proteasome inhibitors. These compounds, derived from the same marine sponge species, highlight the potential of strongylophorine derivatives in targeting proteasomal pathways, which is relevant for treating diseases like cancer where proteasome activity is a key factor (Noda et al., 2015).

Inhibition of Hypoxia-Inducible Factor-1 Transcriptional Pathway

Research on strongylophorines, including compounds such as Strongylophorine-2, 3, and 8, has shown their effectiveness in inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) activation pathway. This pathway is critical in tumor survival and progression, suggesting that strongylophorines could play a role in cancer therapeutics by targeting this specific pathway (Mohammed et al., 2008).

Protein Tyrosine Phosphatase 1B Inhibition

A study found that certain strongylophorines from Strongylophora strongilata, including a new meroditerpene, were effective in inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target for the treatment of diabetes and obesity. The finding extends the potential application of strongylophorines to metabolic disorders, beyond their known anticancer properties (Lee et al., 2015).

Neuroprotection through the Nrf2/ARE Pathway

Strongylophorine-8, another related compound, has been identified as a neuroprotective agent that activates the Nrf2/ARE pathway. This pathway is crucial for cellular defense against oxidative stress. Strongylophorine-8 induced the expression of phase 2 genes, which are regulated by the Nrf2/ARE pathway, highlighting its potential in neuroprotective therapies (Sasaki et al., 2011).

Propriétés

Numéro CAS |

125282-13-5 |

|---|---|

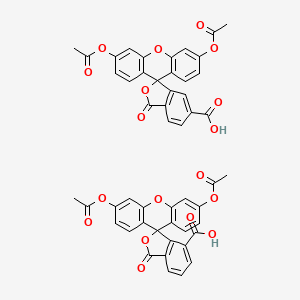

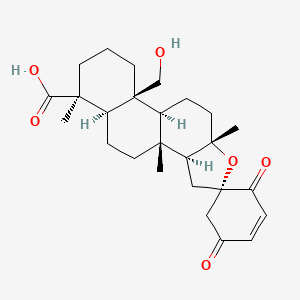

Formule moléculaire |

C26H36O6 |

Poids moléculaire |

444.568 |

Nom IUPAC |

(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3/',6/'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4/'-cyclohexene]-6-carboxylic acid |

InChI |

InChI=1S/C26H36O6/c1-22-11-7-18-23(2,21(30)31)9-4-10-25(18,15-27)17(22)8-12-24(3)19(22)14-26(32-24)13-16(28)5-6-20(26)29/h5-6,17-19,27H,4,7-15H2,1-3H3,(H,30,31)/t17-,18-,19-,22+,23-,24-,25-,26+/m0/s1 |

Clé InChI |

LFDVVUDPWRGWSD-NYBKKNBDSA-N |

SMILES |

CC12CCC3C(CCCC3(C1CCC4(C2CC5(O4)CC(=O)C=CC5=O)C)CO)(C)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)